An In-Depth Technical Guide to 1-(Cyclopentylmethyl)hydrazine Dihydrochloride for Researchers and Drug Development Professionals
An In-Depth Technical Guide to 1-(Cyclopentylmethyl)hydrazine Dihydrochloride for Researchers and Drug Development Professionals
CAS Number: 1172489-30-3[1]
Introduction: The Strategic Importance of Substituted Hydrazines in Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of specific structural motifs can profoundly influence the pharmacological profile of a drug candidate. Among these, the hydrazine moiety, particularly in its substituted forms, serves as a versatile and powerful building block. 1-(Cyclopentylmethyl)hydrazine dihydrochloride is a prime example of such a reagent, offering a unique combination of a lipophilic cyclopentylmethyl group and a reactive hydrazine functional group. This guide provides a comprehensive technical overview of 1-(Cyclopentylmethyl)hydrazine dihydrochloride, from its synthesis and characterization to its application in the generation of novel bioactive molecules, with a particular focus on the synthesis of pyrazole derivatives.
The true value of 1-(Cyclopentylmethyl)hydrazine lies in its ability to introduce the cyclopentylmethyl moiety into a target molecule. This group can enhance metabolic stability, improve binding affinity to protein targets, and favorably modulate the pharmacokinetic properties of a drug candidate. The hydrazine functionality, in turn, is a key reactive handle for the construction of various heterocyclic systems, most notably pyrazoles, which are a cornerstone of many approved pharmaceuticals.
Synthesis of 1-(Cyclopentylmethyl)hydrazine Dihydrochloride: A Detailed Protocol
The most direct and efficient method for the synthesis of 1-(Cyclopentylmethyl)hydrazine is through the reductive amination of cyclopentanecarboxaldehyde with hydrazine. This well-established transformation involves the initial formation of a hydrazone intermediate, which is then reduced to the corresponding hydrazine. The dihydrochloride salt is subsequently formed by treatment with hydrochloric acid, which enhances the stability and handling of the final product.
Experimental Protocol: Reductive Amination of Cyclopentanecarboxaldehyde
Materials:
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Cyclopentanecarboxaldehyde
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Hydrazine hydrate
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Sodium cyanoborohydride (NaBH₃CN) or a suitable alternative reducing agent like α-picoline-borane[2]
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Methanol (MeOH)
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Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or isopropanol)
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Diethyl ether (Et₂O)
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Sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
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Hydrazone Formation:
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In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclopentanecarboxaldehyde (1.0 equivalent) in methanol.
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To this solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. The reaction is typically exothermic, and cooling may be necessary to maintain the temperature below 30 °C.
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Stir the reaction mixture for 1-2 hours at room temperature. The formation of the cyclopentanecarboxaldehyde hydrazone can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Reduction of the Hydrazone:
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Once the hydrazone formation is complete, cool the reaction mixture to 0 °C in an ice bath.
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Slowly add sodium cyanoborohydride (1.2 equivalents) portion-wise to the reaction mixture. The pH should be maintained between 6 and 7 by the dropwise addition of a mild acid (e.g., acetic acid) if necessary.
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Allow the reaction to warm to room temperature and stir for an additional 12-16 hours. Monitor the progress of the reduction by TLC or GC-MS until the hydrazone is consumed.
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Work-up and Isolation of the Free Base:
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Quench the reaction by the slow addition of water.
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Concentrate the reaction mixture under reduced pressure to remove the methanol.
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Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or dichloromethane (3 x 50 mL).
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Combine the organic layers and wash with brine (saturated aqueous sodium chloride solution).
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(Cyclopentylmethyl)hydrazine as an oil.
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Formation of the Dihydrochloride Salt:
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Dissolve the crude 1-(Cyclopentylmethyl)hydrazine in a minimal amount of a suitable solvent like diethyl ether or isopropanol.
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To this solution, add a solution of hydrochloric acid (2.2 equivalents) in the same solvent dropwise with vigorous stirring.
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A white precipitate of 1-(Cyclopentylmethyl)hydrazine dihydrochloride will form.
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Stir the suspension for 30 minutes at room temperature.
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Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final product.
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Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of 1-(Cyclopentylmethyl)hydrazine dihydrochloride.
Physicochemical and Spectroscopic Characterization
Accurate characterization of 1-(Cyclopentylmethyl)hydrazine dihydrochloride is essential for its effective use in research and development. The following table summarizes its key physicochemical properties.
| Property | Value | Source |
| CAS Number | 1172489-30-3 | [1] |
| Molecular Formula | C₆H₁₆Cl₂N₂ | Santa Cruz Biotechnology |
| Molecular Weight | 187.11 g/mol | Santa Cruz Biotechnology |
| Appearance | White to off-white solid | General knowledge |
| Solubility | Soluble in water and polar protic solvents like methanol and ethanol.[3] | [3] |
Spectroscopic Data:
While experimental spectra are proprietary to suppliers, a general analysis of the expected ¹H NMR spectrum is provided below. Researchers should obtain a certificate of analysis with the actual spectrum from their supplier.
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¹H NMR (DMSO-d₆, 400 MHz) - Expected Signals:
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δ ~10.0-11.0 ppm (broad singlet, 3H): This signal corresponds to the three protons of the hydrazinium ion (-NH-NH₃⁺).
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δ ~3.0-3.2 ppm (doublet, 2H): These are the protons of the methylene group (-CH₂-) attached to the hydrazine nitrogen.
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δ ~1.0-2.0 ppm (multiplet, 9H): This complex multiplet arises from the protons of the cyclopentyl ring.
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Application in Drug Discovery: Synthesis of Bioactive Pyrazoles
The primary application of 1-(Cyclopentylmethyl)hydrazine dihydrochloride in drug discovery is as a key building block for the synthesis of pyrazole-containing compounds. Pyrazoles are a class of heterocyclic compounds that are prevalent in a wide range of pharmaceuticals due to their diverse biological activities.[4][5]
The general synthesis of pyrazoles involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. The use of a substituted hydrazine, such as 1-(Cyclopentylmethyl)hydrazine, allows for the introduction of a specific substituent at the N1 position of the pyrazole ring, which is crucial for tuning the pharmacological properties of the resulting molecule.
General Protocol: Synthesis of 1-(Cyclopentylmethyl)-3,5-disubstituted Pyrazoles
Materials:
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1-(Cyclopentylmethyl)hydrazine dihydrochloride
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A 1,3-dicarbonyl compound (e.g., acetylacetone for a 3,5-dimethylpyrazole)
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A suitable solvent (e.g., ethanol, acetic acid)
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Base (e.g., sodium acetate, triethylamine) if starting from the dihydrochloride salt
Step-by-Step Methodology:
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Reaction Setup:
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In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in the chosen solvent.
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Add 1-(Cyclopentylmethyl)hydrazine dihydrochloride (1.0 equivalent) and a base (2.0 equivalents) to neutralize the hydrochloride salt.
-
-
Condensation Reaction:
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the substrates.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
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Purify the crude product by column chromatography on silica gel to obtain the desired 1-(Cyclopentylmethyl)-3,5-disubstituted pyrazole.
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Diagram of Pyrazole Synthesis:
Caption: General reaction scheme for the synthesis of pyrazoles.
Safety and Handling
Hydrazine derivatives are known to be toxic and should be handled with appropriate safety precautions.[6]
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Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling 1-(Cyclopentylmethyl)hydrazine dihydrochloride.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
In case of contact:
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Skin: Immediately wash the affected area with plenty of soap and water.
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Eyes: Flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.
-
-
Disposal: Dispose of waste according to local, state, and federal regulations.
Conclusion: A Versatile Reagent for Advancing Medicinal Chemistry
1-(Cyclopentylmethyl)hydrazine dihydrochloride is a valuable and versatile reagent for medicinal chemists and drug development professionals. Its straightforward synthesis, coupled with its utility in constructing diverse libraries of pyrazole-based compounds, makes it an important tool in the quest for novel therapeutics. The cyclopentylmethyl moiety offers a unique structural element for optimizing the drug-like properties of lead compounds. By following the detailed protocols and safety guidelines presented in this guide, researchers can effectively and safely utilize this compound to accelerate their drug discovery programs.
References
-
Organic Chemistry Portal. (2014). Reductive Alkylation of Hydrazine Derivatives with α-Picoline-Borane and Its Applications to the Syntheses of Useful Compounds Related to Active Pharmaceutical Ingredients. Retrieved from [Link]
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MDPI. (2022). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Retrieved from [Link]
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MDPI. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Retrieved from [Link]
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PubChem. (n.d.). Hydrazine, 1,1-diphenyl-, hydrochloride (1:1). Retrieved from [Link]
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NIH. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
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NIH. (n.d.). Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. Retrieved from [Link]
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ResearchGate. (2020). Preparation of pyrazole compounds by reaction with hydrazine without concomitant dehydroxylation. Retrieved from [Link]
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Royal Society of Chemistry. (2021). A general and selective Ni-catalysed reductive amination using hydrazine hydrate as facile hydrogen and nitrogen sources. Retrieved from [Link]
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Organic Syntheses. (n.d.). 1-Hydrosilatrane. Retrieved from [Link]
- Google Patents. (n.d.). CN106543026A - A kind of preparation method of methyl hydrazine.
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PubChem. (n.d.). (3-Methylcyclopentyl)hydrazine dihydrochloride. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]
Sources
- 1. 1172489-30-3|(Cyclopentylmethyl)hydrazine dihydrochloride|BLD Pharm [bldpharm.com]
- 2. Reductive Alkylation of Hydrazine Derivatives with α-Picoline-Borane and Its Applications to the Syntheses of Useful Compounds Related to Active Pharmaceutical Ingredients [organic-chemistry.org]
- 3. Buy (Cyclobutylmethyl)hydrazine dihydrochloride | 1246748-00-4 [smolecule.com]
- 4. mdpi.com [mdpi.com]
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- 6. Hydrazine, 1,1-diphenyl-, hydrochloride (1:1) | C12H13ClN2 | CID 10738 - PubChem [pubchem.ncbi.nlm.nih.gov]
